molecular formula C11H12ClN3 B14883247 2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile

2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile

Cat. No.: B14883247
M. Wt: 221.68 g/mol
InChI Key: NCRGEPHNSFIEOV-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-Chlorophenyl Group: This step involves the coupling of the azetidine ring with a 4-chlorophenyl derivative using suitable reagents and catalysts.

    Addition of the Acetonitrile Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.

    Chemical Biology: Researchers use the compound to probe biological pathways and understand molecular mechanisms.

    Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-ylamino)-2-phenylacetonitrile: Similar structure but lacks the 4-chlorophenyl group.

    2-(Pyrrolidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile: Similar but contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

2-(Azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile is unique due to the presence of the azetidine ring and the 4-chlorophenyl group, which confer specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

2-(azetidin-3-ylamino)-2-(4-chlorophenyl)acetonitrile

InChI

InChI=1S/C11H12ClN3/c12-9-3-1-8(2-4-9)11(5-13)15-10-6-14-7-10/h1-4,10-11,14-15H,6-7H2

InChI Key

NCRGEPHNSFIEOV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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